Calystegine B1

描述

准备方法

Calystegine B1 can be synthesized through various routes. One common method involves the biosynthesis pathway of tropane alkaloids, where it is derived from pseudotropine . The synthetic route typically involves the hydroxylation of the nortropane skeleton at specific positions to yield the desired polyhydroxylated structure . Industrial production methods often involve the extraction of calystegines from plant sources, such as potatoes and aubergines, followed by purification processes .

化学反应分析

Enzymatic Glycosylation

Calystegine B1 undergoes enzymatic glycosylation to form glycosidic derivatives, which modulate its biological activity. Key reactions include:

α-Glucosidase-Catalyzed Glucosylation

-

Enzyme : Rice α-glucosidase

-

Substrate : Maltose (donor) + this compound (acceptor)

-

Product : 3-O-α-D-glucopyranosylthis compound

-

Yield : 11.3%

-

Inhibitory Activity :

β-Transglucosylation via Rhodotorula lactosa

-

Substrate : Cellobiose (donor) + this compound (acceptor)

-

Product : 3-O-β-D-glucopyranosylthis compound

-

Yield : 0.9%

Table 1: Glycosylation Products and Biological Activity

| Reaction Type | Enzyme/Organism | Product | Yield | Inhibitory Activity (vs. Parent) |

|---|---|---|---|---|

| α-Glucosylation | Rice α-glucosidase | 3-O-α-D-glucopyranosyl derivative | 11.3% | Reduced β-glucosidase inhibition |

| β-Transglucosylation | Rhodotorula lactosa | 3-O-β-D-glucopyranosyl derivative | 0.9% | Abolished β-glucosidase activity |

Glycosidase Inhibition Mechanism

This compound competitively inhibits glycosidases by binding to their active sites, preventing substrate hydrolysis. Key interactions include:

Enzyme Targets

-

β-Glucosidase :

Structural Determinants

-

Hydroxyl groups at C1, C2, C3, and C6 positions facilitate hydrogen bonding with catalytic residues of glycosidases .

-

Bicyclic structure enhances binding affinity via conformational rigidity.

Oxidation and Reduction Reactions

The hydroxyl-rich structure of this compound permits oxidation and reduction, though detailed pathways remain understudied.

Oxidation

-

Reagents : Potassium permanganate (KMnO₄)

-

Proposed Sites : Primary hydroxyl groups (C6) oxidize to ketones or carboxylic acids.

Reduction

-

Reagents : Sodium borohydride (NaBH₄)

-

Effect : Potential reduction of keto groups (if present) to secondary alcohols.

Biosynthetic Pathways

This compound is derived from pseudotropine via tropane alkaloid biosynthesis:

-

Precursor : Pseudotropine (tropane alkaloid intermediate).

-

Key Enzymes : Hydroxylases and dehydrogenases introduce hydroxyl groups at C1, C2, C3, and C6 .

Table 2: Biosynthetic Intermediates

| Step | Intermediate | Enzyme Class | Functional Modification |

|---|---|---|---|

| 1 | Pseudotropine | Tropinone reductase | Reduction of ketone |

| 2 | 3β-Hydroxytropane | Hydroxylase | C3 hydroxylation |

| 3 | This compound | Dehydrogenase | C1, C2, C6 hydroxylation |

Stability Under Physiological Conditions

科学研究应用

Scientific Research Applications

The applications of Calystegine B1 span several scientific domains:

1. Biochemistry:

- Utilized as a glycosidase inhibitor in biochemical assays to study carbohydrate metabolism.

- Exhibits competitive inhibition against human and animal beta-glucosidases with Ki values indicating strong inhibitory potential .

2. Medicine:

- Demonstrated ability to improve metabolic activity in human adipose-derived stromal stem cells under hyperglycemic conditions by reducing oxidative stress and inflammation .

- Potential therapeutic applications in metabolic disorders due to its protective effects against hyperglycemia-induced cellular dysfunction .

3. Food Science:

- Investigated as a biomarker for dietary exposure to potatoes, with studies showing detectable levels in urine after consumption, indicating its role in nutritional studies .

- Found in various edible plants, raising concerns about its safety and regulatory considerations in food products .

Case Study 1: Glycosidase Inhibition

A study evaluated the effects of this compound on beta-glucosidase activity across different species (bovine, human, and rat). The results showed significant inhibition, suggesting its potential use in therapeutic contexts where glycosidase activity modulation is beneficial .

Case Study 2: Metabolic Activity Enhancement

Research involving human adipose-derived stem cells indicated that treatment with this compound improved cell viability and metabolic function under hyperglycemic conditions. This was attributed to reduced oxidative stress and modulation of signaling pathways involved in cell survival and metabolism .

Data Table: Summary of Research Findings

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is influenced by its physicochemical properties and the route of administration. Studies have shown that while it possesses beneficial effects on metabolic pathways, there are concerns regarding its potential toxicity due to its glycosidase inhibitory activity. Regulatory assessments are ongoing to evaluate the safety profile of Calystegines in food products .

作用机制

Calystegine B1 exerts its effects primarily through the inhibition of glycosidases, enzymes that break down carbohydrates . By inhibiting these enzymes, this compound can block carbohydrate metabolism, leading to various biological effects . The molecular targets of this compound include β-glucosidase and α-galactosidase, among others . The inhibition of these enzymes can lead to the accumulation of carbohydrates in cells, which can have therapeutic implications for metabolic disorders .

相似化合物的比较

These compounds share a similar nortropane skeleton but differ in the number and position of hydroxyl groups . Calystegine B1 is unique in its specific hydroxylation pattern, which gives it distinct glycosidase inhibitory properties . Other similar compounds include:

Calystegine A3: Differentiated by its trihydroxylated structure.

Calystegine B2: Known for its strong inhibition of α-galactosidase.

Calystegine C1: Exhibits potent inhibition of β-glucosidase.

These differences in structure and function highlight the uniqueness of this compound and its specific applications in scientific research and medicine .

生物活性

Calystegine B1 is a nortropane alkaloid primarily found in various plant species, including those in the Convolvulaceae and Solanaceae families. This compound has garnered interest due to its biological activities, particularly its potential therapeutic effects and implications in metabolic processes. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

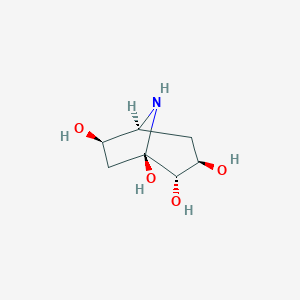

Chemical Structure and Properties

This compound is characterized by its polyhydroxylated structure, which contributes to its solubility and biological interactions. The compound's structure allows it to interact with various enzymes, particularly glycosidases, which are crucial in carbohydrate metabolism.

1. Enzyme Inhibition

This compound exhibits potent inhibitory effects on several glycosidases, including:

- Beta-glucosidase : Competitive inhibition was noted with Ki values of 150 µM for bovine, 10 µM for human, and 1.9 µM for rat beta-glucosidase activities .

- Alpha-galactosidase : It also inhibits alpha-galactosidase activity significantly, indicating potential implications for carbohydrate digestion and absorption .

These inhibitory effects suggest that this compound may play a role in managing conditions related to carbohydrate metabolism, such as diabetes.

2. Cell Viability and Apoptosis Prevention

Research has demonstrated that this compound can enhance cell viability and reduce apoptosis in human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. In a study investigating hyperglycemia-induced oxidative stress:

- Cell Survival : Treatment with this compound significantly improved HuASC survival rates by mitigating oxidative stress and enhancing mitochondrial dynamics .

- Molecular Pathways : The compound was shown to restore the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and growth .

3. Modulation of Autophagy

This compound acts as a pharmacological chaperone that promotes autophagy—a process vital for cellular homeostasis. This modulation helps maintain cellular integrity under stress conditions, enhancing overall cell survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Equine Metabolic Syndrome (EMS) : In horses suffering from EMS, this compound treatment improved adipose-derived stromal cell survival by reducing apoptosis and enhancing insulin sensitivity .

- Human Stem Cells : In vitro studies on HuASCs showed that this compound treatment led to a significant reduction in inflammatory responses associated with hyperglycemia .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Potent inhibitor of beta-glucosidase (Ki values: 150 µM - bovine; 10 µM - human) |

| Cell Viability | Enhanced survival in HuASCs under hyperglycemic conditions; reduced apoptosis |

| Autophagy Modulation | Promotes autophagy, aiding in cellular homeostasis |

| Hyperglycemia Effects | Mitigates oxidative stress; restores PI3K/AKT/mTOR signaling pathway |

属性

IUPAC Name |

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFLYRIKODYEN-CXNFULCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(N2)(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925887 | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127414-86-2 | |

| Record name | Calystegine B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。